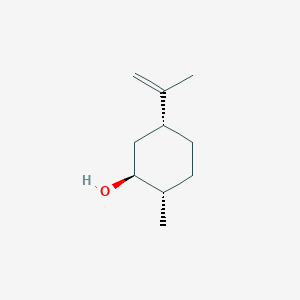

(+)-Isodihydrocarveol

Description

Structure

3D Structure

Properties

CAS No. |

18675-35-9 |

|---|---|

Molecular Formula |

C10H16 |

IUPAC Name |

(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |

SMILES |

CC1CCC(CC1O)C(=C)C |

Origin of Product |

United States |

Occurrence and Natural Origins Research

Investigation of Botanical and Microbial Sources

Botanical Sources: Essential oil analyses have confirmed the presence of isodihydrocarveol and its derivatives in several plant species. For instance, it has been reported as a constituent in the essential oil of caraway (Carum carvi) seeds. google.com The leaves of myrtle (Myrtus communis) have been found to contain iso-dihydro-carveol acetate (B1210297). ms-editions.clms-editions.cl Other reported botanical sources include plants of the Piper genus, such as Piper amalago, and Minthostachys mollis. semanticscholar.orgnih.gov

Microbial Sources: Various microorganisms are capable of producing isodihydrocarveol through the bioconversion of other monoterpenes. Certain fungi, such as Fusarium solani, can convert S-carvone into metabolites that include isodihydrocarveol and neoisodihydrocarveol. wur.nl Bacteria like Rhodococcus erythropolis DCL14 can metabolize dihydrocarveol (B1210190), a closely related compound. wur.nl Furthermore, actinomycetes, including species of Streptomyces and Nocardia, have been shown to transform (-)-carvone (B1668593) into a mixture of products which can include (-)-isodihydrocarveol (B1210060). researchgate.net

Table 1: Documented Natural Sources of Isodihydrocarveol and Related Derivatives

| Biological Kingdom | Genus and Species | Common Name | Source Material/Condition | Compound Detected |

|---|---|---|---|---|

| Plantae | Carum carvi | Caraway | Seed Oil | Isodihydrocarveol google.com |

| Plantae | Myrtus communis | Myrtle | Leaves | iso-dihydro-Carveol acetate ms-editions.clms-editions.cl |

| Plantae | Piper amalago | - | - | iso-Dihydrocarveol semanticscholar.org |

| Plantae | Minthostachys mollis | - | - | Dihydrocarveol (Isomer reported) nih.gov |

| Fungi | Fusarium solani | - | Metabolism of S-Carvone | Isodihydrocarveol wur.nl |

| Bacteria | Rhodococcus erythropolis | - | Metabolism of Dihydrocarveol | Metabolites of Dihydrocarveol wur.nl |

| Bacteria (Actinomycetes) | Streptomyces sp. | - | Metabolism of (-)-Carvone | (-)-Isodihydrocarveol researchgate.net |

Natural Production and Biosynthetic Precursors (e.g., from carvone (B1668592), limonene)

The biosynthesis of (+)-Isodihydrocarveol is closely linked to the metabolic pathways of other p-menthane (B155814) monoterpenoids, primarily limonene (B3431351) and carvone. These precursors are widely distributed in the plant kingdom and serve as substrates for various enzymatic reactions in both plants and microorganisms.

In many plants, such as caraway (Carum carvi) and spearmint (Mentha spicata), the biosynthetic pathway begins with geranyl diphosphate (B83284). nih.gov This precursor is cyclized by a monoterpene synthase enzyme to form limonene. nih.gov Limonene can then undergo hydroxylation, catalyzed by a limonene-6-hydroxylase, to produce carveol (B46549). nih.gov Subsequently, carveol is oxidized by a dehydrogenase to yield carvone. wur.nlnih.gov

This compound is formed through the reduction of carvone or its isomers. This reduction can proceed via an intermediate, dihydrocarvone (B1202640). Microbial biotransformation is a significant route for this conversion. For example, the microbial reduction of carvone can yield isodihydrocarvone, which is then further reduced to isodihydrocarveol. tandfonline.com Fungi and bacteria utilize reductase enzymes to carry out these saturation steps. wur.nlwur.nl The specific stereochemistry of the final product, such as this compound, depends on the stereospecificity of the enzymes present in the particular organism.

Simplified Biosynthetic Sequence:

Geranyl Diphosphate → (+)-Limonene → (+)-trans-Carveol → (+)-Carvone → Dihydrocarvone isomers → Isodihydrocarveol isomers

This pathway highlights that limonene and carvone are key biosynthetic precursors to the formation of isodihydrocarveol in nature. wur.nlnih.gov

Academic Methodologies for Isolation from Complex Natural Matrices

The isolation and identification of this compound from natural sources like plant essential oils or microbial broths involve multi-step laboratory procedures designed to separate and characterize volatile compounds.

Extraction from Plant Material: For botanical sources, the initial step is typically the extraction of the essential oil from the plant matrix (e.g., seeds, leaves). google.com Common methods include:

Steam Distillation: Passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. google.com

Hydrodistillation: The plant material is boiled in water, and the resulting steam carrying the volatile oils is condensed and separated. researchgate.net

Solvent Extraction: Using organic solvents to dissolve the essential oils from the plant material.

Microwave-assisted Methods: Modern techniques like microwave dry-diffusion and gravity (MDG) have been developed for efficient, solvent-free extraction from dried plant materials like caraway seeds. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): A sensitive technique used to extract volatile compounds from the headspace above the sample without using solvents, which is particularly useful for analyzing the aromatic profile of different plant parts. nih.gov

Isolation from Microbial Cultures: When isolating from microbial bioconversions, the process generally involves:

Culturing the microorganism in a liquid medium containing the precursor substrate (e.g., carvone). wur.nl

After incubation, separating the microbial cells from the culture broth.

Extracting the broth with an immiscible organic solvent, such as ethyl acetate, to recover the metabolic products. wur.nl

Concentrating the extract by evaporating the solvent under reduced pressure. wur.nl

Analysis and Purification: Once a crude extract is obtained, chromatographic techniques are essential for separation and identification:

Gas Chromatography (GC): This is the primary method for separating the individual volatile components of a complex mixture. wur.nltandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying the separated components by comparing their mass spectra to libraries of known compounds. wur.nlresearchgate.net

Chiral Gas Chromatography: This specialized GC technique is crucial for separating and identifying specific stereoisomers, such as this compound, from other isomers like (-)-isodihydrocarveol or neoisodihydrocarveol. wur.nl

Column Chromatography: Techniques like DEAE-Sephadex column chromatography can be used for the preparative purification of specific compounds from the crude extract. tandfonline.com

Final confirmation of the structure and stereochemistry often involves comparing the retention times and spectral data (GC-MS, NMR) with those of authentic reference standards. wur.nltandfonline.com

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. This approach is particularly effective for producing chiral molecules like (+)-Isodihydrocarveol from prochiral or racemic precursors, offering advantages in efficiency, environmental impact, and stereochemical control.

Stereoselective Bioreduction Strategies for Carvone (B1668592) Derivatives

The synthesis of this compound and its isomers often begins with the bioreduction of carvone, a readily available natural monoterpene. Enzymes, particularly oxidoreductases, are highly effective for the stereoselective reduction of the carbon-carbon double bond and the ketone group in carvone derivatives.

Ene reductases (ERs) from the Old Yellow Enzyme (OYE) family are widely used for the asymmetric reduction of the α,β-unsaturated C=C bond in carvone. This step is crucial as it sets one of the stereocenters in the resulting dihydrocarvone (B1202640). For instance, whole-cell biocatalysts, such as Escherichia coli engineered to overexpress specific ene reductases, have proven highly effective. One study demonstrated the use of an ene reductase from Nostoc sp. PCC7120 for the bio-reduction of (R)-carvone to produce (2R,5R)-dihydrocarvone with a high yield and diastereomeric excess fau.de.

Following the reduction of the double bond, ketoreductases (KREDs) are employed to reduce the carbonyl group to a hydroxyl group, forming dihydrocarveol (B1210190). The stereochemical outcome of this reduction is dependent on the specific KRED used, as different enzymes exhibit either Prelog or anti-Prelog stereopreference, allowing for the selective formation of different diastereomers. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst that contains a variety of reductases capable of these transformations. It has been used for the selective reduction of (4S)-(+)-carvone to produce specific isomers like (1R,2R,4S)-iso-dihydrocarveol.

Table 1: Examples of Biocatalysts in the Stereoselective Reduction of Carvone

| Biocatalyst | Substrate | Key Enzyme Type(s) | Product(s) | Diastereomeric Excess (de) / Yield |

|---|---|---|---|---|

| Engineered E. coli | (R)-Carvone | Ene Reductase (ER) | (2R,5R)-dihydrocarvone | 95.4% de, 95.6% yield fau.de |

| Multiple Biocatalysts | (R)- and (S)-Carvone | Ketoreductase (KRED) | Four stereoisomers of carveol (B46549) | Up to >99% de researchgate.net |

| Multiple Biocatalysts | Dihydrocarvone isomers | Ketoreductase (KRED) | Eight stereoisomers of dihydrocarveol | Up to 95% de researchgate.net |

Enzymatic Derivatization and Biocatalytic Processes in Stereoisomer Production

The power of biocatalysis lies in its potential for stereodivergent synthesis, which aims to produce all possible stereoisomers of a target molecule. researchgate.net This is achieved by strategically combining different enzymes in sequential or cascade reactions. A comprehensive strategy has been developed to access all eight stereoisomers of dihydrocarveol, which includes this compound, starting from both (R)- and (S)-carvone. researchgate.net

This enzymatic cascade strategy involves:

First Asymmetric Reduction (C=O): (R)- and (S)-carvone are first reduced at the carbonyl group using ketoreductases with opposing stereopreferences (Prelog vs. anti-Prelog) to generate all four possible stereoisomers of carveol. researchgate.net

Second Asymmetric Reduction (C=C): The resulting carveol isomers can then be subjected to ene-reductases to reduce the double bond, or alternatively, dihydrocarvone isomers are prepared first via ene-reductase catalysis. researchgate.net

Final Asymmetric Reduction (C=O): The four stereoisomers of dihydrocarvone are then reduced using different ketoreductases to selectively produce all eight stereoisomers of dihydrocarveol. researchgate.net

This modular approach, where the choice of enzyme dictates the stereochemical outcome at each step, highlights the versatility of biocatalytic processes for creating a complete library of stereoisomers from a single precursor. researchgate.net

Asymmetric Chemical Synthesis Strategies and Enantioselective Routes

While chemoenzymatic methods are powerful, purely chemical asymmetric synthesis offers an alternative approach that avoids the need for biological systems. These methods typically rely on chiral catalysts or auxiliaries to control the stereochemistry of the reaction. The primary challenge in the synthesis of this compound is the stereoselective reduction of the two functional groups in a precursor like carvone.

A common strategy in asymmetric synthesis is the catalytic reduction of a prochiral substrate. For the synthesis of this compound, this would involve the reduction of the enone system of a suitable carvone derivative. This can be achieved using chiral metal catalysts (e.g., based on rhodium, ruthenium, or iridium) complexed with chiral ligands. These catalysts can facilitate enantioselective hydrogenation of either the C=C or C=O bond. However, achieving high diastereoselectivity and enantioselectivity for both reductions in a single process is challenging and often requires a stepwise approach with careful selection of catalysts and reaction conditions for each transformation.

Another established method in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While a versatile strategy, there is limited specific literature detailing the application of this method for the synthesis of this compound.

Research on Structural Modifications and Derivatization for Academic Probes

The structural modification of natural products is a common strategy to create novel molecules for use as academic probes to investigate biological processes or as leads for drug discovery. nih.gov Such modifications can enhance potency, improve selectivity, or introduce reporter groups for assays.

While there is extensive research on the modification of natural products in general, specific studies on the derivatization of this compound for the development of academic probes are not widely reported in the literature. However, research on its precursor, carvone, provides a template for potential modifications. Derivatives of carvone have been synthesized by modifying its isopropenyl group through reactions like epoxidation and acetylation. mdpi.com These new compounds were then evaluated for biological activities, such as anti-inflammatory properties. mdpi.com

Following this logic, this compound could serve as a chiral scaffold for further chemical synthesis. Potential modifications could include:

Esterification or Etherification: The hydroxyl group is a prime site for modification to produce esters or ethers, which could alter the compound's polarity and biological activity.

Oxidation: The secondary alcohol could be oxidized back to a ketone, providing access to the corresponding dihydrocarvone isomer.

Modification of the Isopropenyl Group: Although the double bond is saturated in dihydrocarveol, the isopropyl group could potentially be functionalized through C-H activation chemistry, though this is a more advanced and challenging approach.

The synthesis of such derivatives would be the first step in developing new chemical probes, which would then require thorough biological evaluation to determine their utility in academic research. nih.govnih.govpensoft.netmdpi.com

In Depth Biosynthesis and Biotransformation Research

Elucidation of Enzymatic Pathways in Microorganisms

The primary route for the microbial production of (+)-isodihydrocarveol and its stereoisomers is the biotransformation of carvone (B1668592). This process typically involves a two-step enzymatic reduction. The first step is the hydrogenation of the carbon-carbon double bond in the α,β-unsaturated ketone system of carvone to yield the corresponding dihydrocarvone (B1202640). The second step is the subsequent reduction of the carbonyl group of dihydrocarvone to produce dihydrocarveol (B1210190). Various fungi and bacteria have been identified that can perform these transformations.

For instance, studies on fungi isolated from human skin, such as Phoma sp. and Cladosporium sp., have demonstrated their capability to hydrogenate the activated alkene in carvone, followed by the reduction of the ketone to a chiral alcohol researchgate.net. Similarly, the fungus Aspergillus flavus has been shown to convert carvone into metabolites that include dihydrocarvone and neodihydrocarveol nih.gov. The bacterium Rhodococcus erythropolis DCL14 is also notable for its ability to metabolize both carveol (B46549) and dihydrocarveol, indicating a robust enzymatic system for these conversions nih.gov.

The conversion of carvone to isodihydrocarveol is catalyzed by specific classes of oxidoreductase enzymes.

Ene-Reductases : The saturation of the C=C double bond of carvone to form dihydrocarvone is catalyzed by ene-reductases. These enzymes often belong to the "Old Yellow Enzyme" (OYE) family of flavin-dependent oxidoreductases and are crucial for the initial step in the biotransformation pathway researchgate.net.

Carbonyl Reductases / Alcohol Dehydrogenases : The subsequent reduction of the ketone group in dihydrocarvone to the secondary alcohol, dihydrocarveol, is carried out by carbonyl reductases or alcohol dehydrogenases. These enzymes are typically dependent on cofactors such as NADH or NADPH. For example, cell-free extracts of Rhodococcus erythropolis DCL14 have shown both NAD+- and dichlorophenolindophenol-dependent (dihydro)carveol dehydrogenase activities, as well as a carvone reductase activity nih.gov. The characterization of alcohol dehydrogenases from various microbial sources, such as Leifsonia sp. and Synechocystis sp., reveals a broad substrate range that includes various ketones and aldehydes, underscoring their potential role in pathways like that of isodihydrocarveol nih.govnih.gov.

Monooxygenases : While not directly involved in the conversion of dihydrocarvone to this compound, monooxygenases play a critical role in the broader metabolic pathways of p-menthane (B155814) monoterpenes. For instance, a dihydrocarvone monooxygenase from R. erythropolis DCL14 catalyzes a Baeyer-Villiger oxidation of dihydrocarvone, which is a key step in its degradation pathway nih.gov.

The following table summarizes key enzymes involved in the biotransformation pathways related to this compound.

| Enzyme Class | Specific Enzyme Type | Reaction Catalyzed | Microorganism Example | Cofactor |

|---|---|---|---|---|

| Oxidoreductase | Ene-Reductase (OYE Family) | Carvone → Dihydrocarvone | Various Fungi | FMN |

| Oxidoreductase | Carbonyl Reductase / Alcohol Dehydrogenase | Dihydrocarvone → Dihydrocarveol | Rhodococcus erythropolis DCL14 | NAD(P)H |

| Oxidoreductase | (Dihydro)carveol Dehydrogenase | Dihydrocarveol ⇌ Dihydrocarvone | Rhodococcus erythropolis DCL14 | NAD+ |

| Oxidoreductase | Dihydrocarvone Monooxygenase | Dihydrocarvone → 4-Isopropenyl-7-methyl-2-oxooxepanone (Baeyer-Villiger Oxidation) | Rhodococcus erythropolis DCL14 | NADPH |

Microbial biotransformations are highly valued for their exceptional stereospecificity and regioselectivity, which are often difficult to achieve through conventional chemical synthesis. The enzymatic reduction of carvone is a prime example of this specificity.

The stereochemistry of the final dihydrocarveol product is determined by the specific enzymes present in the microorganism. For instance, the biotransformation of (4S)-(+)-carvone by various fungi isolated from human skin resulted in dihydrocarveol products with a diastereomeric excess (d.e.) of over 89% researchgate.net. The use of baker's yeast (Saccharomyces cerevisiae) has been shown to selectively reduce (4S)-Carvone to (1R,2R,4S)-isodihydrocarveol researchgate.net. Conversely, Aspergillus niger can transform (+)-carvone into different stereoisomers, including (-)-isodihydrocarvone and (-)-neoisodihydrocarveol (B1211393) researchgate.net.

This high degree of stereocontrol is a hallmark of enzymes like ene-reductases and alcohol dehydrogenases, which possess chiral active sites that precisely orient the substrate for the addition of hydrogen atoms. The specific isomer produced, whether it be isodihydrocarveol, neoisodihydrocarveol, dihydrocarveol, or neodihydrocarveol, is therefore dependent on the specific microbial catalyst used.

The table below illustrates the stereospecific outcomes of carvone biotransformation by different microorganisms.

| Substrate | Microorganism | Major Product(s) | Stereochemical Outcome |

|---|---|---|---|

| (4S)-(+)-Carvone | Fungi from human skin (e.g., Phoma sp.) | Dihydrocarveol | High diastereomeric excess (>89% d.e.) researchgate.net |

| (4S)-Carvone | Baker's Yeast (Saccharomyces cerevisiae) | (1R,2R,4S)-Isodihydrocarveol | Stereoselective reduction researchgate.net |

| (+)-Carvone | Aspergillus niger | (-)-Isodihydrocarveol (B1210060), (-)-Neoisodihydrocarveol | Production of multiple stereoisomers researchgate.net |

| (-)-Carvone (B1668593) | Aspergillus flavus | Neodihydrocarveol, Dihydrocarvone | Production of multiple metabolites nih.gov |

Microbial Degradation Pathways and Metabolite Profiling (excluding human metabolism)

While some microorganisms synthesize this compound as a final product, others can utilize it as a carbon and energy source, incorporating it into their central metabolism. The bacterium Rhodococcus erythropolis DCL14 is capable of assimilating all stereoisomers of both carveol and dihydrocarveol nih.gov.

The degradation pathway in R. erythropolis DCL14 initiates with the oxidation of dihydrocarveol back to its corresponding ketone, (iso-)dihydrocarvone, a reaction catalyzed by a (dihydro)carveol dehydrogenase. The resulting dihydrocarvone is then targeted by a dihydrocarvone monooxygenase, which performs a Baeyer-Villiger oxidation to form an ε-lactone (4-isopropenyl-7-methyl-2-oxooxepanone). This lactone is subsequently hydrolyzed by an ε-lactone hydrolase to yield 6-hydroxy-3-isopropenylheptanoate (B1227537). A final oxidation step, catalyzed by 6-hydroxy-3-isopropenylheptanoate dehydrogenase, produces 3-isopropenyl-6-oxoheptanoate. This final product links the dihydrocarveol degradation pathway to the previously elucidated limonene (B3431351) degradation pathway in this organism, allowing the metabolites to enter central metabolic cycles nih.gov.

Genetic and Metabolic Engineering Approaches for Biosynthesis Optimization

While specific metabolic engineering reports targeting this compound are not abundant, the principles for enhancing its production can be derived from extensive research on other microbial terpenoid biosynthesis systems. The yeast Saccharomyces cerevisiae is a common host for such engineering due to its genetic tractability and robustness in industrial fermentations nih.gov.

Key strategies for optimizing the biosynthesis of p-menthane monoterpenoids include:

Enhancing Precursor Supply : The biosynthesis of all terpenoids depends on the availability of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In yeast, these are produced via the mevalonate (B85504) (MVA) pathway. Overexpression of key, rate-limiting enzymes in the MVA pathway is a common strategy to increase the precursor pool available for terpenoid synthesis nih.govresearchgate.net.

Heterologous Enzyme Expression : Introducing and optimizing the expression of genes encoding the specific reductases required for the two-step conversion of carvone to this compound is essential. This involves selecting enzymes with the desired stereoselectivity and high catalytic activity and ensuring they are functionally expressed in the host organism.

Cofactor Engineering : The reductase enzymes involved in this pathway are dependent on NADH or NADPH. Engineering the host's metabolism to increase the availability and regeneration of these cofactors can significantly boost the efficiency of the desired reduction reactions.

Pathway Balancing : Achieving high yields requires balancing the expression levels of the different enzymes in the pathway to avoid the accumulation of toxic intermediates and to channel the metabolic flux efficiently towards the final product. This has been demonstrated in the production of carvone from limonene in engineered E. coli, where balancing the levels of a P450 monooxygenase, a CPR, and a carveol dehydrogenase was crucial researchgate.net. The identification of dihydrocarveol as a by-product in such systems confirms the presence of the necessary reductase activity that could be harnessed and optimized for this compound production researchgate.net.

These approaches, applied in a combinatorial manner, hold the potential to develop microbial cell factories capable of producing this compound from simple carbon sources or inexpensive precursors like carvone in a cost-effective and sustainable manner.

Stereochemical Investigations and Implications

Chiral Analysis and Enantiomeric Purity Determination

The enantiomeric purity of (+)-Isodihydrocarveol is a critical parameter, as different enantiomers can exhibit distinct biological activities and sensory properties. Chiral gas chromatography (GC) is a primary technique employed for the separation and quantification of the enantiomers of isodihydrocarveol. This method often utilizes capillary columns coated with chiral stationary phases, such as modified cyclodextrins, which can differentiate between the enantiomers based on their transient diastereomeric interactions with the stationary phase.

The determination of enantiomeric excess (ee) is a key aspect of chiral analysis. It quantifies the excess of one enantiomer over the other in a mixture. The ee is typically calculated from the peak areas of the two enantiomers in the chromatogram. High-performance liquid chromatography (HPLC) with chiral stationary phases can also be employed for the enantioseparation of isodihydrocarveol derivatives.

In the context of synthesizing enantiomerically pure this compound, for instance, through the stereoselective reduction of (R)-carvone, chiral analysis is indispensable for assessing the success of the asymmetric synthesis and for quality control of the final product. The ability to accurately determine the enantiomeric composition ensures the desired stereochemical integrity of the compound.

Table 1: Chiral Gas Chromatography Parameters for Isodihydrocarveol Enantiomer Separation

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Optimized gradient for enantiomer separation |

| Detector | Flame Ionization Detector (FID) |

| Enantiomeric Excess (ee) Calculation | ee (%) = [([R] - [S]) / ([R] + [S])] x 100 |

Diastereomeric Investigations and Conformational Analysis

Isodihydrocarveol can exist as multiple diastereomers due to the presence of more than one stereocenter. These diastereomers exhibit different spatial arrangements of their atoms and, consequently, have distinct physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the investigation of these diastereomers and their conformational preferences.

Techniques such as 1D and 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed information about the connectivity and spatial proximity of atoms within the molecule. By analyzing coupling constants and NOE correlations, the relative stereochemistry of the different stereocenters can be determined, and the preferred conformations of the diastereomers in solution can be elucidated. For instance, the chair-like conformation of the cyclohexane (B81311) ring and the orientation of the hydroxyl and isopropyl groups can be established.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to model the different possible conformations and predict their relative energies. This combined approach provides a more comprehensive understanding of the conformational landscape of isodihydrocarveol diastereomers.

Table 2: NMR Techniques for Diastereomeric and Conformational Analysis of Isodihydrocarveol

| Technique | Information Obtained |

| ¹H NMR | Chemical shifts and coupling constants, providing information on the local electronic environment and dihedral angles. |

| ¹³C NMR | Chemical shifts of carbon atoms, indicating the carbon skeleton and functional groups. |

| COSY | Correlation spectroscopy, revealing proton-proton coupling networks. |

| HSQC | Heteronuclear single quantum coherence, correlating directly bonded protons and carbons. |

| HMBC | Heteronuclear multiple bond correlation, showing long-range proton-carbon correlations. |

| NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy, indicating spatial proximity of protons. |

Influence of Stereochemistry on Molecular Interactions and Selectivity

The specific three-dimensional arrangement of atoms in this compound significantly influences its interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical influence is the basis for the often-observed differences in biological activity and sensory perception between stereoisomers.

The concept of "chiral recognition" dictates that a chiral molecule will interact differently with the enantiomers of another chiral molecule, leading to diastereomeric complexes with different energies and properties. In a biological context, the binding of this compound to a receptor protein is a highly stereospecific process. The precise fit of the molecule into the receptor's binding site, which is itself chiral, determines the strength and nature of the interaction, ultimately leading to a specific biological response.

This stereoselectivity is also of paramount importance in asymmetric synthesis, where this compound or its derivatives might be used as chiral auxiliaries or starting materials. The defined stereochemistry of the molecule can direct the formation of a specific stereoisomer in a subsequent reaction, a principle that is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The understanding of how the stereochemistry of this compound governs its molecular interactions is therefore crucial for its effective and targeted application.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of complex mixtures, and in the context of (+)-Isodihydrocarveol, it is indispensable for isolating it from its isomers and other components within a sample matrix. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound, particularly in the context of essential oil analysis. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by mass spectrometry, which provides information on the mass-to-charge ratio of fragmented ions.

In the analysis of essential oils, such as those from Mentha spicata, where isodihydrocarveol can be a constituent, GC-MS is the method of choice. A typical GC-MS analysis involves a non-polar or medium-polar capillary column (e.g., HP-5MS) with a programmed temperature gradient to ensure the separation of a wide range of volatile compounds. The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and reference libraries like NIST. For the analysis of chiral compounds like this compound, enantioselective GC, employing a chiral stationary phase, is crucial for separating its enantiomers.

Table 1: Typical GC-MS Parameters for the Analysis of Essential Oils Containing Monoterpenols

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 240-280°C at a rate of 3-5°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

High Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound, especially for non-volatile derivatives or when derivatization is employed to enhance detection. The separation in HPLC is based on the compound's affinity for the stationary and mobile phases.

For the separation of isomers, which is a common challenge in terpene analysis, HPLC provides excellent resolving power. The separation of diastereomers of terpenoids can often be achieved on standard silica (B1680970) gel columns in normal-phase mode or on C18 columns in reversed-phase mode. However, for the separation of enantiomers like (+)- and (-)-isodihydrocarveol (B1210060), chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are widely used for this purpose. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) for normal-phase chromatography, is critical for achieving optimal separation. Detection is commonly performed using a diode-array detector (DAD) if the compound possesses a suitable chromophore, or a refractive index detector for non-absorbing compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of isolated compounds. For this compound, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. The chemical shifts, coupling constants (J-values), and multiplicity of the signals are used to assign each proton in the molecule. For instance, the protons attached to the carbon bearing the hydroxyl group and the protons of the isopropenyl group will have characteristic chemical shifts.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and thus for assembling the complete molecular structure. The stereochemistry of the molecule can be investigated using Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dihydrocarveol (B1210190) Isomer in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 1.77 | 41.0 |

| 2 | 1.69, 1.21 | 31.5 |

| 3 | 2.01, 1.09 | 33.6 |

| 4 | 3.19 | 76.8 |

| 5 | 2.01, 1.21 | 44.5 |

| 6 | 1.77 | 40.4 |

| 7 | 1.03 | 18.7 |

| 8 | 4.70 | 149.8 |

| 9 | 1.73 | 21.2 |

| 10 | 4.70 | 109.0 |

Note: Data is for (1R,2R,4R)-dihydrocarveol and serves as a representative example. Actual shifts for this compound may vary slightly.

Other Advanced Spectroscopic Methods for Characterization

While NMR is the primary tool for structural elucidation, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) in the isopropenyl side chain. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Development of Miniaturized and Green Analytical Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient analytical methods. This has led to the emergence of miniaturized and green analytical approaches for the analysis of natural products, including monoterpenoids like this compound.

Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME), offer a solvent-free and often faster alternative to traditional extraction methods for GC analysis. In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above the sample) to extract the analytes. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. This technique is particularly well-suited for the analysis of volatile compounds in complex matrices.

Green analytical chemistry principles are also being applied to chromatographic techniques. Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is a greener alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. SFC has shown great potential for the separation of terpenes and other natural products. Furthermore, efforts are being made to replace toxic organic solvents in HPLC with more benign alternatives and to reduce solvent consumption through the use of smaller column dimensions and optimized flow rates.

The development of these miniaturized and green analytical approaches not only reduces the environmental impact of chemical analysis but also often leads to faster and more efficient workflows for the characterization of compounds like this compound.

Quantitative Measurement Methodologies in Analytical Chemistry

The quantitative analysis of this compound, a monoterpenoid alcohol, relies on chromatographic techniques that are well-suited for the separation and quantification of volatile and semi-volatile organic compounds. While specific validated methods for this compound are not extensively documented in publicly available literature, established methodologies for the quantitative analysis of its isomers and other closely related monoterpenes, such as carveol (B46549), dihydrocarvone (B1202640), and menthol, provide a strong basis for its measurement. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for this purpose.

The selection of a specific method often depends on the matrix in which the compound is being analyzed, the required sensitivity, and the need for enantioselective separation. Method validation is a critical aspect of quantitative analysis, ensuring the reliability and accuracy of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the quantitative analysis of volatile compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column.

Detailed Research Findings:

Research on the quantitative analysis of related monoterpenes demonstrates the utility of GC coupled with various detectors, most commonly Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and common technique for quantifying organic compounds. The detector measures the ions produced during the combustion of the analyte in a hydrogen-air flame. The response is generally proportional to the mass of carbon atoms, making it a suitable method for the quantification of hydrocarbons and their derivatives. For the analysis of monoterpenes, a non-polar or medium-polarity capillary column is typically used. The quantification is usually performed using an internal or external standard method. While specific studies on this compound are scarce, methods developed for other monoterpenes, such as oleic acid and its related fatty acids, have been validated for direct quantitative analysis without derivatization using a DB-FFAP capillary GC column nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is highly specific and sensitive, allowing for both the quantification and structural elucidation of the analyte. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target compound, which significantly enhances sensitivity and selectivity. A study on the simultaneous quantification of seven monoterpenes in pharmaceutical dosage forms utilized GC-MS in SIM mode, demonstrating good linearity, accuracy, and precision nih.gov. Another study developed and validated a GC-MS/MS method for the quantification of several monoterpenes in essential oils, achieving a short run time and good linearity srce.hr. The quantification of terpenes in cannabis essential oil has also been successfully achieved using GC-MS with selected ion monitoring (SIM) scirp.org.

The following table summarizes typical parameters and validation data from a GC-MS method developed for the quantification of various monoterpenes, which could be adapted for this compound.

| Parameter | Value |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.32 mm i.d.) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Linearity (R²) for various monoterpenes | ≥ 0.998 |

| Limit of Detection (LOD) | 0.005 - 0.02 ppm (for various essential oils) |

| Limit of Quantification (LOQ) | Typically 3x LOD |

| Accuracy (% Recovery) | 91.6 - 105.7% |

| Precision (%RSD) | 0.28 - 11.18% |

Data adapted from validated methods for related monoterpenes nih.govnih.govscitepress.org.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable technique for the quantitative analysis of this compound, particularly when dealing with less volatile compounds or when derivatization is required to enhance detection.

Detailed Research Findings:

HPLC methods for the analysis of related compounds, such as carveol, often utilize reversed-phase chromatography with a C18 column. The detection is typically performed using an ultraviolet (UV) detector. For chiral compounds like this compound, enantioselective separation can be achieved using a chiral stationary phase (CSP).

A study on the quantification of S(-)-Carvedilol, a structurally different but functionally relevant chiral compound, demonstrated the use of a chiral HPLC method with a Phenomenex Lux-cellulose–4 column scirp.org. The method was validated according to ICH guidelines and proved to be specific, linear, precise, and accurate. Another study developed and validated an HPLC method for the analysis of carvedilol (B1668590) and its impurities, showing excellent linearity (R² > 0.999), precision (RSD% < 2.0%), and accuracy (recovery rates of 96.5% to 101%) nih.govnih.gov.

The following table presents typical parameters and validation data from a validated HPLC method for a related chiral compound, which could serve as a starting point for developing a quantitative method for this compound.

| Parameter | Value |

| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |

| Column | Chiral column (e.g., Phenomenex Lux-cellulose–4, 250 mm × 4.6 mm; 5 μm) |

| Mobile Phase | Isopropanol and n-Heptane (60:40 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 254 nm |

| Linearity (R²) for S(-)-Carvedilol | 0.9998 |

| Concentration Range | 1 - 100 ng/ml |

| Accuracy (% Recovery) | 99.18% |

| Precision (%RSD) | < 2.0% |

Data adapted from a validated chiral HPLC method for S(-)-Carvedilol scirp.org.

Biological Activity and Mechanistic Research Non Clinical Focus

Investigation of Molecular Targets and Ligand Interactions in vitro (e.g., enzyme binding, receptor studies)

While comprehensive research directly investigating the molecular targets and ligand interactions of (+)-Isodihydrocarveol is limited, studies on related monoterpenoids provide insights into potential activities. For instance, various monoterpenes have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission nih.govnih.govmdpi.commdpi.comresearchgate.net. The general structure of monoterpene alcohols, like this compound, allows for potential interactions with the active sites of such enzymes. However, specific binding affinities and inhibition constants for this compound with AChE or other specific receptors have not been extensively documented in the available literature.

Additionally, the interaction of monoterpenoids with cytochrome P450 (CYP450) enzymes is an area of interest mdpi.comnih.govyoutube.comnih.govresearchgate.net. These enzymes are crucial for the metabolism of a wide range of compounds. The lipophilic nature of this compound suggests it could be a substrate or inhibitor for certain CYP450 isoforms, although specific in vitro studies are needed to confirm and characterize such interactions. Research on other monoterpenes has shown that they can act as inhibitors of protein isoprenylation, a key post-translational modification for small G proteins like p21ras nih.gov. The relative potency of these monoterpenes was found to be related to their functional groups, with monohydroxyl derivatives showing significant activity nih.gov. This suggests a potential, yet unconfirmed, avenue of investigation for this compound.

Cellular and Subcellular Mechanistic Studies in vitro

Specific in vitro cellular and subcellular mechanistic studies focusing exclusively on this compound are not extensively reported in the current body of scientific literature. However, the known anti-inflammatory properties of other monoterpenes suggest potential mechanisms that could be relevant nih.govmdpi.comusda.govmdpi.com. For example, studies on various phytochemicals have investigated their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. The general anti-inflammatory activity of essential oils and their components often involves the modulation of signaling pathways and the expression of inflammatory cytokines mdpi.com. Further research is required to determine if this compound exhibits similar effects at a cellular level and to identify the specific subcellular compartments or pathways it may influence.

Non-Human Organismal Responses and Metabolic Fate in vivo (e.g., microbial, plant, insect metabolism, excluding human/clinical)

The metabolic fate of this compound has been most clearly elucidated in microbial systems. The bacterium Rhodococcus erythropolis DCL14 is capable of utilizing all stereoisomers of dihydrocarveol (B1210190), including presumably this compound, as a sole source of carbon and energy nih.govmicrobiologyresearch.orgmicrobiologyresearch.org. The metabolic pathway involves the direct oxidation of dihydrocarveol to (iso-)dihydrocarvone nih.govmicrobiologyresearch.orgmicrobiologyresearch.org. This bacterium was initially isolated from a freshwater sediment sample using a medium containing dihydrocarveol as the carbon source nih.govasm.org. Cell extracts of R. erythropolis DCL14 grown on dihydrocarveol show significant (dihydro)carveol dehydrogenase activity nih.govmicrobiologyresearch.orgmicrobiologyresearch.org. The resulting (iso-)dihydrocarvone is then further metabolized through a pathway involving a Baeyer-Villiger monooxygenase nih.govmicrobiologyresearch.orgmicrobiologyresearch.org.

In the context of plant and algal metabolism, while direct studies on this compound are scarce, related biotransformations have been observed. For example, cell suspension cultures of Astasia longa have been shown to reduce (R)- and (S)-carvone to produce dihydrocarvone (B1202640) and isodihydrocarveol researchgate.net. Plant cell cultures are known to perform a variety of biotransformation reactions, including reductions of ketones to alcohols, on various terpenoids researchgate.netopenagrar.descispace.comyoutube.commdpi.com. These systems can be utilized to produce specific stereoisomers of compounds like isodihydrocarveol.

Regarding insect metabolism, specific pathways for this compound have not been detailed. However, insects have developed diverse and efficient detoxification mechanisms to cope with plant-derived specialized metabolites, including terpenoids frontiersin.orgmpg.demdpi.commpg.dewesleyan.edu. These pathways often involve enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases to modify and facilitate the excretion of xenobiotics mdpi.commpg.de. It is plausible that this compound would be subjected to similar detoxification pathways in herbivorous insects that encounter it in their diet.

| Substrate | Key Enzyme | Initial Metabolite | Further Metabolic Steps |

|---|---|---|---|

| Dihydrocarveol (all stereoisomers) | (Dihydro)carveol dehydrogenase | (iso-)Dihydrocarvone | Metabolized via Baeyer-Villiger monooxygenase |

Structure-Function Relationships at the Molecular Level

The specific structure-function relationships of this compound at the molecular level are not well-defined in the existing literature. However, broader studies on monoterpenes provide a framework for understanding how its structural features might influence its biological activity nih.govmdpi.comresearchgate.netmdpi.comnih.gov. The presence and position of the hydroxyl group and the stereochemistry of the molecule are expected to be critical determinants of its interactions with molecular targets.

Future Research Directions and Translational Perspectives

Unexplored Biosynthetic Routes and Novel Enzyme Discovery

The biosynthesis of monoterpenoids, including (+)-Isodihydrocarveol, primarily follows the methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, which produce the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) nih.gov. While the general framework of terpenoid synthesis is established, the specific enzymatic steps leading to the diverse array of monoterpenoids are still being uncovered. A key area of future research will be the comprehensive mapping of the biosynthetic pathway to this compound in various plant species. This involves identifying and characterizing the specific synthases and modifying enzymes, such as reductases, that catalyze the final steps of its formation from precursors like (+)-carvone.

The discovery of novel enzymes with high stereoselectivity and efficiency is paramount. While the biotransformation of (+)-carvone to this compound using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) has been demonstrated, the specific enzymes responsible for this reduction are not fully characterized researchgate.net. Future work should focus on isolating and characterizing these reductases. Furthermore, exploring diverse microbial and plant genomes for novel enzymes capable of producing this compound directly from more common precursors like limonene (B3431351) could open up new avenues for its biotechnological production nih.govresearchgate.netfigshare.com. The application of advanced synthetic biology and biocatalysis strategies, including the identification of novel enzymatic activities, could lead to the production of new compounds starting from simple carbon sources nih.govnih.gov. The use of enzymes in organic synthesis is advantageous due to their high specificity, which allows for selective reactions that can lead to the production of cheaper and better compounds youtube.comharvard.edu.

Advanced Stereochemical Control and Green Synthesis in this compound Production

Achieving high stereochemical control is crucial for the production of enantiomerically pure this compound, which is essential for predictable and reproducible non-clinical bioactivity. The reduction of the α,β-unsaturated carbonyl group in (+)-carvone to yield this compound is a key transformation where stereochemistry is established researchgate.net. While baker's yeast has shown promise in this stereoselective reduction, further optimization is needed to maximize the yield of the desired (1R,2R,4S)-isomer and minimize the formation of other diastereomers like dihydrocarveol (B1210190) and isodihydrocarveol researchgate.netvdoc.pub.

Future research should focus on developing more advanced and controlled synthetic methods that adhere to the principles of green chemistry. This includes the use of renewable feedstocks, minimizing waste, and employing energy-efficient processes epa.govmdpi.comresearchgate.net. The use of isolated and immobilized enzymes offers a promising green alternative to whole-cell biotransformations, providing better control over reaction conditions and facilitating catalyst recycling nih.gov. Moreover, exploring novel catalytic systems, including chemocatalysts and photocatalysis, could lead to more efficient and environmentally benign synthetic routes jddhs.comrsc.org. The development of continuous flow processes for the synthesis of this compound could also enhance efficiency and scalability while minimizing the environmental footprint jddhs.com.

| Green Chemistry Principle | Application in this compound Synthesis |

| Renewable Feedstocks | Utilization of (+)-carvone from essential oils or biotechnologically produced limonene. |

| Catalysis | Employing biocatalysts (e.g., baker's yeast, isolated enzymes) for stereoselective reduction. |

| Less Hazardous Chemical Syntheses | Using water as a solvent in biotransformations to reduce the need for organic solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is common in enzymatic processes. |

Application of Omics Technologies in Biotransformation Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to understand and optimize the biotransformation processes for producing this compound. A systems biology approach, integrating multiple omics datasets, can provide a holistic view of the metabolic and regulatory networks within the producing organisms nih.govnih.govresearchgate.net.

Future research should employ these technologies to:

Genomics: Sequence the genomes of microorganisms or plants that efficiently produce this compound to identify the genes encoding the biosynthetic enzymes.

Transcriptomics: Analyze the gene expression profiles under different production conditions to identify key regulatory genes and optimize fermentation or cultivation parameters.

Proteomics: Identify and quantify the proteins involved in the biosynthetic pathway to understand enzymatic bottlenecks and guide protein engineering efforts.

Metabolomics: Profile the intracellular and extracellular metabolites to map the metabolic fluxes and identify competing pathways that may divert precursors away from this compound synthesis nih.govnih.gov.

By applying these omics-driven strategies, it will be possible to engineer more robust and efficient microbial cell factories or plant systems for the sustainable production of this compound.

Computational Chemistry and Modeling in Mechanistic Elucidation (e.g., molecular docking, QSAR for non-clinical applications)

Computational chemistry and molecular modeling are indispensable tools for elucidating the potential mechanisms of action of this compound in various non-clinical contexts and for designing new derivatives with enhanced properties mdpi.comnih.govmdpi.comnih.gov.

Molecular Docking: This technique can be used to predict the binding interactions of this compound with specific protein targets nih.govnrfhh.comresearchgate.netbiointerfaceresearch.comresearchgate.net. For instance, if this compound is being investigated for its potential as an anti-inflammatory agent, molecular docking could be used to model its interaction with enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) mdpi.com. These in silico studies can provide insights into the binding affinity and specificity, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their observed biological activities nih.govnih.govmdpi.commdpi.com. By building a QSAR model based on a series of related monoterpenoids, it would be possible to predict the activity of novel, unsynthesized analogs of this compound. This approach can accelerate the discovery of new compounds with improved potency or selectivity for non-clinical applications.

Future research in this area should focus on:

Performing comprehensive molecular docking studies of this compound against a panel of relevant protein targets to generate hypotheses about its mechanisms of action.

Synthesizing a library of this compound derivatives and evaluating their activities in relevant bioassays to generate data for building robust QSAR models.

Utilizing molecular dynamics simulations to study the dynamic behavior of this compound within the active site of target proteins, providing a more detailed understanding of the binding interactions.

The integration of these computational approaches with experimental studies will be crucial for the rational design of new applications for this compound and for advancing our understanding of its biological effects at a molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (+)-Isodihydrocarveol, and how can their efficiency be compared methodologically?

- Methodological Answer : The primary synthetic routes include:

- Catalytic Hydrogenation : Reduction of carveol using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm, 25–50°C), yielding 78–85% purity (GC analysis) .

- Enzymatic Reduction : Baker’s yeast-mediated reduction achieves higher enantioselectivity (92–95% ee) but requires longer reaction times (48–72 hrs) .

- Comparative Analysis : Researchers should evaluate yield, enantiomeric excess (via chiral HPLC or NMR), and scalability. For reproducibility, document catalyst loading, solvent systems (e.g., ethanol vs. tetrahydrofuran), and purification methods .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key markers validate structural identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for geminal methyl groups; δ 4.8–5.2 ppm for hydroxyl proton) and ¹³C NMR (C-2 and C-3 carbons at 70–75 ppm) confirm stereochemistry .

- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak [M+H]⁺ at m/z 154.1352 (calculated) .

Q. How can researchers validate existing pharmacological data for this compound in new experimental systems?

- Methodological Answer :

- Dose-Response Replication : Conduct in vitro assays (e.g., enzyme inhibition) across multiple cell lines, using standardized concentrations (1–100 µM) and controls (e.g., DMSO vehicle) .

- Metabolic Stability Tests : Use hepatic microsomes from different species (rat, human) to compare half-life (t₁/₂) and intrinsic clearance rates .

- Data Cross-Validation : Compare results with prior studies (PubMed, SciFinder) and apply statistical tests (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. What experimental design principles optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) under inert atmospheres to enhance enantiomeric excess (≥98% ee) .

- Reaction Monitoring : Use inline FTIR or GC-MS to track intermediate formation and adjust parameters (temperature, pressure) dynamically .

- Scale-Up Protocols : Perform kinetic studies to identify rate-limiting steps (e.g., hydrogen diffusion in catalytic systems) and optimize stirring rates/reactor geometries .

Q. How should researchers address contradictory data on this compound’s metabolic stability across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical substrates (e.g., human hepatocytes from the same donor pool) and incubation conditions (pH 7.4, 37°C) .

- Orthogonal Assays : Combine LC-MS/MS quantification with radiolabeled tracer studies to resolve discrepancies in metabolite identification .

- Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-dependent bioactivity?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves to a four-parameter logistic model (IC₅₀, Hill slope) using software like GraphPad Prism .

- Machine Learning : Apply random forest algorithms to predict bioactivity based on molecular descriptors (e.g., LogP, polar surface area) .

- Multivariate Analysis : Use principal component analysis (PCA) to cluster datasets and identify outliers in high-throughput screening results .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.